1-{(E)-[(3-hydroxyphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups
Preparation Methods
The synthesis of 1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves the condensation reaction between a primary amine and an active carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques such as microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azomethine group (C=N) can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the development of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of sensors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The azomethine group (C=N) plays a crucial role in binding to metal ions and other biological molecules, influencing their activity and function . The phenolic hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s effects .
Comparison with Similar Compounds
Similar compounds include other Schiff bases with varying substituents on the phenyl rings. These compounds share the common feature of the C=N bond but differ in their electronic and steric properties, which influence their reactivity and applications . Examples of similar compounds are:
1-{(E)-[(3-HYDROXYPHENYL)IMINO]METHYL}-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE stands out due to its unique pentacyclic structure and the presence of multiple reactive sites, making it a versatile compound for various applications.
Properties
Molecular Formula |
C31H22N2O3 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[(3-hydroxyphenyl)iminomethyl]-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C31H22N2O3/c34-21-12-8-9-19(17-21)32-18-31-24-15-6-4-13-22(24)26(23-14-5-7-16-25(23)31)27-28(31)30(36)33(29(27)35)20-10-2-1-3-11-20/h1-18,26-28,34H |
InChI Key |
OZMCLVGDXHGLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC(=CC=C7)O |
Origin of Product |
United States |
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